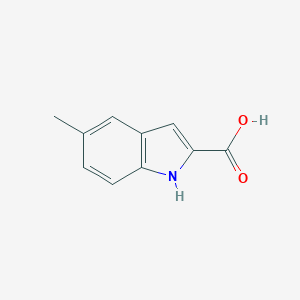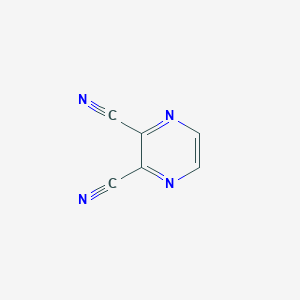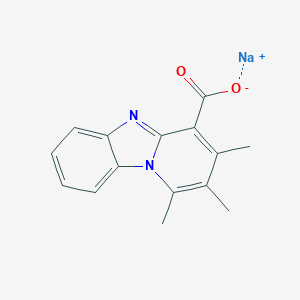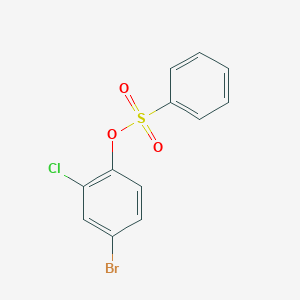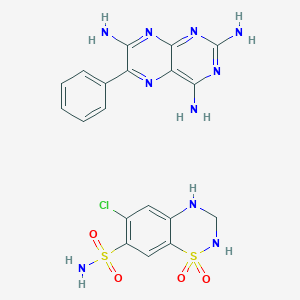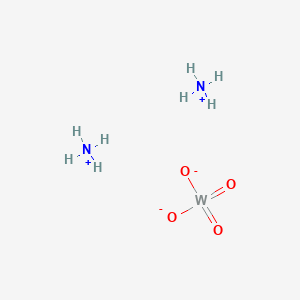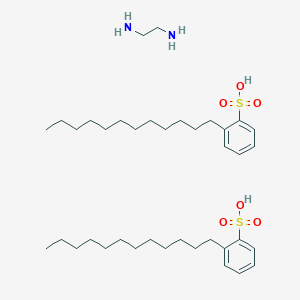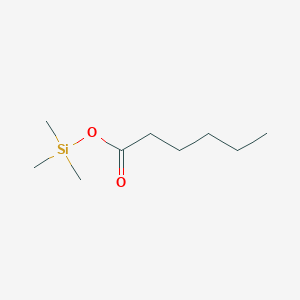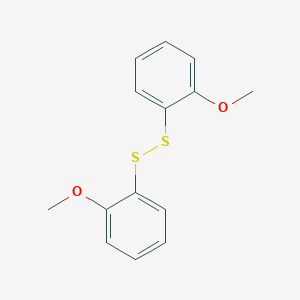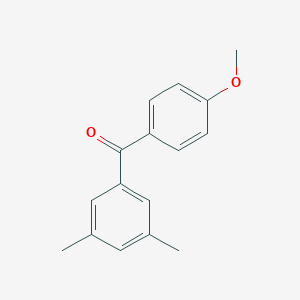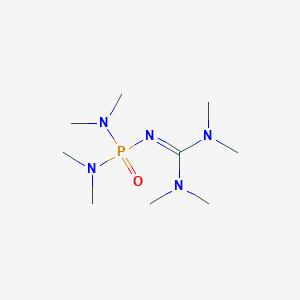
Phosphoric triamide, N-(bis(dimethylamino)methylene)-N',N',N'',N''-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric triamide, N-(bis(dimethylamino)methylene)-N',N',N'',N''-tetramethyl- is a chemical compound that has gained attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in polar solvents and has a high boiling point. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
Phosphoric triamide is a Lewis base and can coordinate with Lewis acids. It can also act as a nucleophile and react with electrophilic compounds. The coordination and nucleophilic properties of this compound make it useful in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Phosphoric triamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not mutagenic or carcinogenic. It has also been reported to have a low potential for skin irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphoric triamide has several advantages for lab experiments, including its high boiling point, solubility in polar solvents, and low toxicity. However, it has limitations such as its sensitivity to moisture and air, which can lead to decomposition. It is also a relatively expensive compound, which can limit its use in large-scale experiments.
Direcciones Futuras
Phosphoric triamide has potential for future research in various fields, including organic synthesis, catalysis, and material science. Its coordination and nucleophilic properties can be explored further to develop new compounds and reactions. Its application in the synthesis of cyclic carbonates can also be studied in detail to develop more efficient and sustainable methods. Additionally, the use of phosphoric triamide in material science can be explored to develop new materials with unique properties.
Conclusion:
Phosphoric triamide is a unique compound that has gained attention in scientific research due to its coordination and nucleophilic properties. It has been synthesized using various methods and has been used in organic synthesis and catalysis. Its low toxicity and solubility in polar solvents make it advantageous for lab experiments, but its sensitivity to moisture and air can limit its use. Future research can explore its potential in various fields, including organic synthesis, catalysis, and material science.
Métodos De Síntesis
Phosphoric triamide can be synthesized using various methods, including the reaction of phosphorus trichloride with dimethylamine in the presence of lithium chloride. Another method involves the reaction of phosphorus pentoxide with dimethylamine in the presence of triethylamine. The yield of this compound can be improved by using excess dimethylamine and a solvent such as toluene or benzene.
Aplicaciones Científicas De Investigación
Phosphoric triamide has been used in various scientific research applications, including as a reagent in organic synthesis. It has been used to synthesize various compounds such as triazoles, tetrazoles, and azoles. This compound has also been used as a catalyst in organic reactions, including the synthesis of cyclic carbonates from epoxides and carbon dioxide.
Propiedades
Número CAS |
13012-98-1 |
|---|---|
Nombre del producto |
Phosphoric triamide, N-(bis(dimethylamino)methylene)-N',N',N'',N''-tetramethyl- |
Fórmula molecular |
C9H24N5OP |
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
2-[bis(dimethylamino)phosphoryl]-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C9H24N5OP/c1-11(2)9(12(3)4)10-16(15,13(5)6)14(7)8/h1-8H3 |
Clave InChI |
HRLGWPJKGSKFTP-UHFFFAOYSA-N |
SMILES |
CN(C)C(=NP(=O)(N(C)C)N(C)C)N(C)C |
SMILES canónico |
CN(C)C(=NP(=O)(N(C)C)N(C)C)N(C)C |
Otros números CAS |
13012-98-1 |
Sinónimos |
[Bis(dimethylamino)methyleneamino]bis(dimethylamino)phosphine oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
